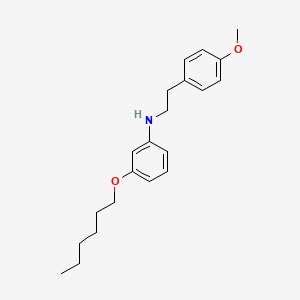
3-(Hexyloxy)-N-(4-methoxyphenethyl)aniline
Übersicht
Beschreibung
“3-(Hexyloxy)-N-(4-methoxyphenethyl)aniline” is a complex organic compound. It contains an aniline group, which is an amino group (-NH2) attached to a phenyl group (a benzene ring). It also has a hexyloxy group (-O-(CH2)5-CH3) and a methoxyphenethyl group (-O-CH2-CH2-C6H4-O-CH3), both attached to the phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the hexyloxy and methoxyphenethyl groups to the phenyl ring. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, with the hexyloxy and methoxyphenethyl groups attached. The exact structure would need to be confirmed using techniques such as NMR and HRMS .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of the aniline group, it could potentially undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with different reagents .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis
- Synthesis and Characterization : 4-Methoxy-N-(3-phenylallylidene) aniline has been synthesized and characterized using FTIR and NMR spectroscopic techniques. This includes geometrical structure optimization and vibrational frequency analysis (Efil & Bekdemir, 2014).
- Molecular Dynamic Simulation and Antimicrobial Activity : A study on 4-Methoxy-N-(nitrobenzylidene)-aniline provided insights into its structural, vibrational, chemical, and antimicrobial properties. This included molecular dynamic simulation and drug likeness analysis (Subi et al., 2022).
Chemical and Electrochemical Applications
- Chemical and Electrochemical Formation : Poly(3-methoxyethoxythiophene) and its copolymers with aniline were studied for their conducting properties and response to various gases and vapors (Hosseini & Entezami, 2001).
- Palladium-Catalyzed Amination : Research on N-Hexyl-2-methyl-4-methoxyaniline focused on palladium-catalyzed amination of aryl halides and aryl triflates (Wolfe & Buchwald, 2003).
Photocatalysis and Environmental Applications
- Photocatalytic Activity : The photocatalytic degradation of 4-methoxy aniline was studied using synthesized photocatalysts based on AgX in nano clinoptilolite particles (Jafari & Nezamzadeh-Ejhieh, 2017).
- Ozonation and Decomposition : An investigation into the ozonation of anilines, including 4-methoxy aniline, explored their reactivity and the pathways for their decomposition (Tekle-Röttering et al., 2016).
Catalysis and Synthesis
- Synthesis of Derivatives : Studies on the synthesis of various aniline derivatives, including 3-methoxydiphenylamine, have provided insights into their chemical properties and potential industrial applications (Yao Jian-wen, 2007).
Sensors and Detection
- Detection of Biomarkers : Research on 4-Aminophenol, a biomarker of aniline, utilized a bi-functionalized luminescent metal-organic framework for sensitive detection (Jin & Yan, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-hexoxy-N-[2-(4-methoxyphenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-3-4-5-6-16-24-21-9-7-8-19(17-21)22-15-14-18-10-12-20(23-2)13-11-18/h7-13,17,22H,3-6,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECVYIAMWPLPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NCCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hexyloxy)-N-(4-methoxyphenethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




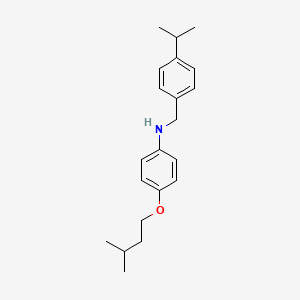
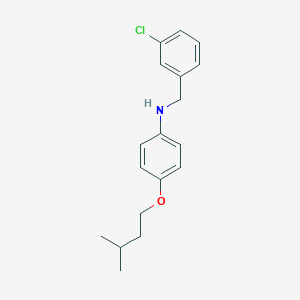
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline](/img/structure/B1385358.png)
![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)
![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)
![4-Methyl-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385362.png)
![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)
![2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385364.png)
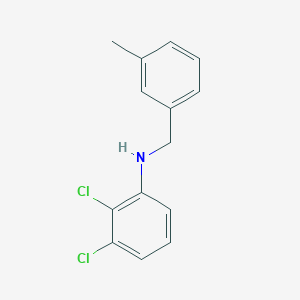

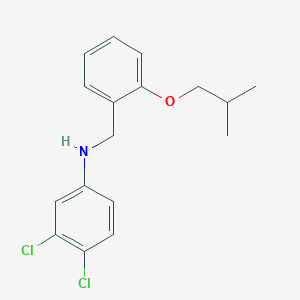
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)
![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)